7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of theophylline, a well-known stimulant found in tea and cocoa. It is characterized by the presence of a chloroethyl group attached to the purine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the reaction of theophylline with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atom on the nitrogen of the purine ring with the 2-chloroethyl group. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with cellular components. As an adenosine receptor antagonist, it binds to adenosine receptors, blocking the action of adenosine and thereby modulating various physiological responses. Additionally, its alkylating properties allow it to form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, which is particularly useful in cancer treatment .
Comparison with Similar Compounds
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Mustard Gas: A chemical warfare agent with similar alkylating properties but significantly different applications and toxicity profiles.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12ClN4O2+ |
---|---|
Molecular Weight |
243.67 g/mol |
IUPAC Name |
7-(2-chloroethyl)-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H12ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5-6H,3-4H2,1-2H3/q+1 |
InChI Key |
TUSTWRHLVNVSTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CCCl |
Origin of Product |
United States |
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